1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione is a specialized organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione typically involves multi-step reactions. One common method includes the reaction of 3-aminopropyltrialkoxysilane with dimethyl carbonate or diethyl carbonate under controlled conditions. This method requires precise temperature and pressure control, as well as the use of specific catalysts to promote the reaction without decomposing intermediate products .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency reactors and advanced distillation techniques to ensure high purity and yield. For instance, a method involving the reaction of 3-chloropropyl trialkoxy silane with urea and ammonium salt at elevated temperatures has been reported. This method includes steps such as heating, stirring, and vacuum rectification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols to form urethanes and urea derivatives.
Thiol-Isocyanate Click Reaction: Forms thiourethane linkages through nucleophilic addition of thiols to the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines as catalysts, dimethyl carbonate, diethyl carbonate, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions include urethanes, urea derivatives, and thiourethane linkages, which are crucial for applications in polymers and coatings .
Scientific Research Applications
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to improve the adhesive properties of polymers and resins.
Biology: Employed in the functionalization of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione involves its reactivity with nucleophiles, leading to the formation of stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s molecular targets include various functional groups on polymers and biomolecules, enabling its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar in structure and reactivity, used in surface modification and as a coupling agent.
(3-Isocyanatopropyl)dimethylchlorosilane: Another isocyanate-containing organosilane with applications in immobilizing compounds.
Uniqueness
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione stands out due to its unique pyrrole-2,5-dione structure, which imparts distinct reactivity and stability. This makes it particularly suitable for applications requiring robust and durable materials .
Properties
IUPAC Name |
1-(3-isocyanatopropyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-9-4-1-5-10-7(12)2-3-8(10)13/h2-3H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZNMORQHMUSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.